molecular formula C13H17ClN2O B12523377 Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]- CAS No. 821776-78-7

Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]-

Cat. No.: B12523377
CAS No.: 821776-78-7
M. Wt: 252.74 g/mol
InChI Key: GJTBSBNYWWIVKW-UHFFFAOYSA-N
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Description

Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]- is an organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a nitrile group (–CN) attached to a benzene ring, along with a chlorine atom and a substituted amino group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]- typically involves the reaction of 2-chlorobenzonitrile with an appropriate amine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. The process ensures high yield and purity of the final product. The starting materials are often sourced from petrochemical derivatives, and the reaction is optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]- can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.

    Substitution: Catalysts such as palladium on carbon (Pd/C) are often employed.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzonitriles.

Scientific Research Applications

Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]- involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, leading to various biochemical effects. The chlorine atom and the substituted amino group also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzonitrile: A simpler analog with a chlorine atom and a nitrile group.

    4-Chlorobenzonitrile: Another analog with the chlorine atom in a different position.

    2,4-Dichlorobenzonitrile: Contains two chlorine atoms and a nitrile group.

Uniqueness

Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]- is unique due to the presence of the substituted amino group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This makes it valuable for specific applications where such properties are desired.

Properties

CAS No.

821776-78-7

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

2-chloro-4-[2-methoxyethyl(propyl)amino]benzonitrile

InChI

InChI=1S/C13H17ClN2O/c1-3-6-16(7-8-17-2)12-5-4-11(10-15)13(14)9-12/h4-5,9H,3,6-8H2,1-2H3

InChI Key

GJTBSBNYWWIVKW-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCOC)C1=CC(=C(C=C1)C#N)Cl

Origin of Product

United States

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